
2,4-Dicyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dicyanobenzoic acid is an organic compound with the molecular formula C9H4N2O2. It is a derivative of benzoic acid, characterized by the presence of two cyano groups (-CN) attached to the benzene ring at the 2 and 4 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dicyanobenzoic acid typically involves the nitration of benzoic acid followed by the reduction of the nitro groups to amino groups, and subsequent diazotization and cyanation. One common method includes:
Nitration: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2,4-dinitrobenzoic acid.
Reduction: The nitro groups in 2,4-dinitrobenzoic acid are reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2,4-diaminobenzoic acid.
Diazotization and Cyanation: The amino groups are then diazotized using sodium nitrite and hydrochloric acid, followed by treatment with copper(I) cyanide to introduce the cyano groups, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dicyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,4-Dicarboxybenzoic acid.
Reduction: 2,4-Diaminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dicyanobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dicyanobenzoic acid involves its ability to interact with various molecular targets through its cyano groups. These interactions can include coordination with metal ions, hydrogen bonding, and participation in nucleophilic and electrophilic reactions. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or drug development.
Comparison with Similar Compounds
2,4-Dihydroxybenzoic acid:
2,4-Dichlorobenzoic acid: Contains chlorine atoms instead of cyano groups.
2,4-Diaminobenzoic acid: Has amino groups instead of cyano groups.
Uniqueness: 2,4-Dicyanobenzoic acid is unique due to the presence of cyano groups, which impart distinct reactivity and properties compared to its analogs. The cyano groups make it a versatile intermediate in organic synthesis and provide unique coordination chemistry properties.
Properties
CAS No. |
64576-62-1 |
|---|---|
Molecular Formula |
C9H4N2O2 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2,4-dicyanobenzoic acid |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3H,(H,12,13) |
InChI Key |
PWLRRTBZBBCBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)

![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
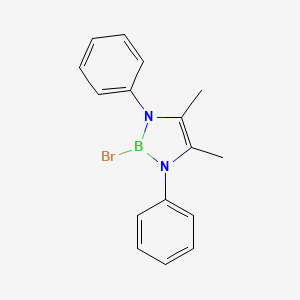
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
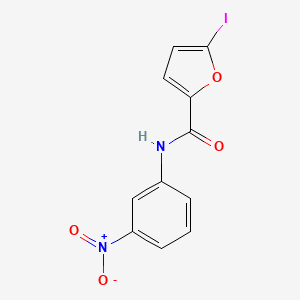
arsane](/img/structure/B14494510.png)
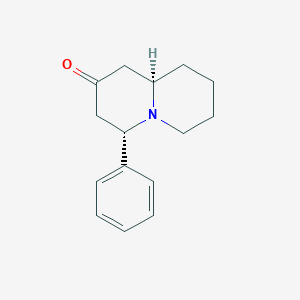

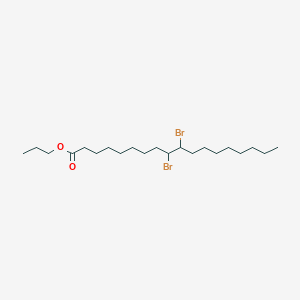

![5-(2,2-Dibromoethenyl)-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14494532.png)
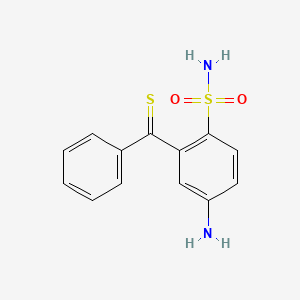
![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
